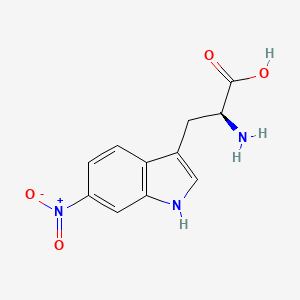

6-Nitrotryptophan

Description

Structure

3D Structure

Properties

CAS No. |

46885-76-1 |

|---|---|

Molecular Formula |

C11H11N3O4 |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

(2S)-2-amino-3-(6-nitro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H11N3O4/c12-9(11(15)16)3-6-5-13-10-4-7(14(17)18)1-2-8(6)10/h1-2,4-5,9,13H,3,12H2,(H,15,16)/t9-/m0/s1 |

InChI Key |

AWLWPSSHYJQPCH-VIFPVBQESA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(C(=O)O)N |

Isomeric SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(C(=O)O)N |

Other CAS No. |

46885-76-1 |

Synonyms |

6-nitrotryptophan tryptophan, 6-nitro- |

Origin of Product |

United States |

Formation Pathways and Mechanistic Investigations of 6 Nitrotryptophan

Non-Enzymatic Nitration Mechanisms of Tryptophan

Peroxynitrite-Mediated Formation of 6-Nitrotryptophan

Peroxynitrite (ONOO⁻) is a potent oxidant and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•). nih.gov It is a key molecule in the non-enzymatic nitration of tryptophan. The reaction of peroxynitrite with tryptophan can lead to the formation of various nitrated and oxidized products, with this compound being a major isomer formed under certain conditions. encyclopedia.pubmdpi.com

The mechanism of nitration by peroxynitrite is complex. At neutral pH, peroxynitrite is protonated to form peroxynitrous acid (ONOOH), which can decompose to form hydroxyl radical (•OH) and nitrogen dioxide (•NO₂). nih.gov These radicals can then react with tryptophan. One proposed mechanism involves the abstraction of a hydrogen atom from the indole (B1671886) nitrogen, creating a tryptophanyl radical. This radical can then react with •NO₂ to form nitrotryptophan isomers. encyclopedia.pubmdpi.com Another pathway suggests the direct reaction of peroxynitrous acid with tryptophan. nih.gov

The concentration of peroxynitrite and the pH of the environment significantly influence the products of tryptophan nitration. Studies have shown that the ratio of different nitrotryptophan isomers is dependent on these factors.

At neutral pH, this compound is often the major product, particularly when peroxynitrite concentrations are lower than that of tryptophan. nih.gov However, at lower pH values, the formation of 5-nitrotryptophan has been observed to be more prominent. nih.govresearchgate.netresearchgate.net The second-order rate constant for the reaction between peroxynitrous acid and L-tryptophan shows a maximum at pH 5.1. researchgate.netresearchgate.netresearchgate.net

Table 1: Influence of pH on Major Nitrotryptophan Isomer Formation by Peroxynitrite

| pH | Major Isomer(s) |

|---|---|

| Acidic | 5-Nitrotryptophan |

| Neutral | This compound |

The kinetics of the reaction have been interpreted through two parallel mechanisms. One involves the direct reaction of ground-state peroxynitrous acid with tryptophan, with a second-order rate constant of 184 ± 11 M⁻¹s⁻¹ at 37°C. nih.gov The other proposed mechanism involves an activated intermediate derived from trans-peroxynitrous acid. nih.gov

The reaction of peroxynitrite with tryptophan is not limited to the formation of this compound. The indole ring of tryptophan has multiple reactive sites, leading to the formation of a variety of nitrated and oxidized products. nih.govencyclopedia.pub

Other nitrotryptophan isomers that have been identified include 1-, 4-, 5-, and 7-nitrotryptophan. nih.govencyclopedia.pub The formation of these isomers is also influenced by the reaction conditions. For instance, when excess peroxynitrite is used, 4-nitrotryptophan (B14803151) and 7-nitrotryptophan can be produced in addition to this compound. nih.gov

In addition to nitration, peroxynitrite-mediated reactions can lead to the oxidation of tryptophan, yielding products such as N-formylkynurenine and various hydroxytryptophan derivatives. encyclopedia.pubmdpi.com The presence of carbon dioxide can also modulate the reaction, favoring nitration over other modifications. nih.gov

Influence of Peroxynitrite Concentration and pH on Regioselectivity.

Peroxidase-Catalyzed Nitration Systems (e.g., Peroxidase/H₂O₂/Nitrite)

Heme peroxidases, such as myeloperoxidase (MPO) and lactoperoxidase, can catalyze the nitration of tryptophan in the presence of hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻). nih.govresearchgate.netstanfordhealthcare.org This enzymatic system provides an alternative pathway for the formation of nitrotryptophan isomers, including this compound. nih.govresearchgate.net

The mechanism of peroxidase-catalyzed nitration involves the oxidation of nitrite to nitrogen dioxide (•NO₂) by the enzyme's high-valent heme oxidants. researchgate.net This •NO₂ radical can then nitrate (B79036) tryptophan. The composition of the product mixture, including the relative amounts of different nitrotryptophan isomers, depends on the specific peroxidase and the concentration of nitrite. nih.gov For example, with lactoperoxidase, the rate of reaction shows saturation behavior with respect to nitrite concentration, whereas with horseradish peroxidase, the rate is linearly dependent on nitrite concentration. nih.gov

Studies have shown that peroxidase-catalyzed nitration can produce 4-, 6-, and 7-nitrotryptophan, as well as N1-nitro and N1-nitroso derivatives. nih.govresearchgate.net At low nitrite concentrations, the reaction is believed to proceed through the classical peroxidase cycle. However, at high nitrite concentrations, a different intermediate, possibly a protein-bound peroxynitrite species, is thought to be involved. nih.gov

Role of Reactive Nitrogen Species (RNS) in this compound Generation

Reactive Nitrogen Species (RNS) are a group of molecules derived from nitric oxide that play a significant role in cellular signaling and stress responses. nih.govwjgnet.com Peroxynitrite is a key RNS, but other species are also involved in the nitration of tryptophan.

The decomposition of peroxynitrous acid generates free radicals such as nitrogen dioxide (•NO₂) and hydroxyl radical (•OH), both of which can participate in the modification of tryptophan. encyclopedia.pubmdpi.com In the presence of carbon dioxide, peroxynitrite can form a nitrosoperoxycarbonate adduct, which then decomposes to yield •NO₂ and the carbonate radical (CO₃•⁻). nih.govarvojournals.org These radicals contribute to the complex array of products formed from the reaction of RNS with tryptophan.

The formation of this compound is considered a hallmark of RNS-mediated protein modification and has been identified as a stable and major product in various experimental systems. researchgate.netarvojournals.orgnih.govjaica.com

Enzymatic Synthesis and Biosynthetic Routes of Nitrotryptophan

While non-enzymatic nitration by RNS is a significant pathway, there is also evidence for the enzymatic synthesis of nitrotryptophan in biological systems. This enzymatic production is often highly regioselective.

For example, in certain species of the bacterium Streptomyces, a nitric oxide synthase (NOS) and a cytochrome P450 enzyme work in concert to produce 4-nitrotryptophan. ukri.orgacs.orgacs.org The NOS generates nitric oxide, which is then utilized by the cytochrome P450 for the regiospecific nitration of tryptophan at the C-4 position of the indole ring. ukri.org This 4-nitrotryptophan is a key precursor in the biosynthesis of the phytotoxin thaxtomin A. ukri.orgnih.gov

Furthermore, engineered enzymes, such as tryptophan synthase (TrpB), have been developed to catalyze the synthesis of various tryptophan analogs, including this compound. google.comnih.gov These biocatalytic platforms offer a means for the controlled, enantiopure synthesis of specific nitrotryptophan isomers.

Biocatalytic Approaches for this compound Synthesis

The synthesis of specific nitrotryptophan isomers, such as this compound, presents a significant challenge for traditional chemical methods, which often lack regioselectivity and produce a mixture of isomers. nih.gov Biocatalytic approaches offer a promising alternative by leveraging the high specificity of enzymes.

One notable strategy involves the use of engineered tryptophan synthase (TrpB) enzymes. TrpB is an attractive biocatalyst as it can directly synthesize tryptophan analogues from L-serine and the corresponding indole analogue. acs.org Through directed evolution, variants of TrpB from thermophilic organisms like Pyrococcus furiosus and Thermotoga maritima have been developed to efficiently synthesize various tryptophan analogues, including those with electron-withdrawing substituents like the nitro group. acs.orgnih.gov These engineered enzymes can catalyze the synthesis of enantiopure 4-, 5-, and this compound from serine and the respective nitroindole starting materials. acs.orgnih.gov For instance, an engineered TrpB variant containing specific mutations (I165F and Y301H) was shown to produce this compound in a 66% yield. nih.gov

Another approach involves whole-cell biotransformation using engineered Escherichia coli. acs.org While initial research in this area has focused on producing 4-nitro-L-tryptophan, the underlying principles set a precedent for producing other isomers. acs.org This method establishes a biosynthetic pathway within the microbial host, typically comprising a nitrating enzyme like a cytochrome P450 and a nitric oxide synthase (NOS) to supply the necessary nitric oxide (NO). acs.org

Role of Nitric Oxide Synthase (NOS) and Cytochrome P450 (CYP) in Regioselective Tryptophan Nitration

In nature, the regioselective nitration of L-tryptophan is a sophisticated enzymatic process, primarily accomplished through the synergistic action of Nitric Oxide Synthase (NOS) and Cytochrome P450 (CYP) enzymes. nih.govukri.org This enzymatic machinery is crucial in the biosynthesis of certain natural products where a nitro group is essential for biological activity. nih.govbiomedres.us

A well-characterized example is the biosynthesis of the phytotoxin thaxtomin A by plant-pathogenic Streptomyces species. nih.govukri.org The thaxtomin gene cluster contains genes for both a NOS (TxtD) and a unique CYP (TxtE). nih.govnih.gov TxtD generates nitric oxide (NO) from L-arginine. nih.gov Subsequently, TxtE, a P450 monooxygenase, utilizes this NO and molecular oxygen (O₂) to catalyze the direct and highly specific nitration of L-tryptophan at the C4 position of the indole ring, forming L-4-nitrotryptophan. nih.govbiomedres.usbiomedres.usmdpi.comcapes.gov.br This reaction is the first committed step in thaxtomin biosynthesis. nih.gov Non-enzymatic nitration reactions are typically unselective, yielding multiple regioisomers, highlighting the critical role of the TxtE enzyme in ensuring regioselectivity. nih.gov

The proposed catalytic mechanism for TxtE involves several steps:

L-tryptophan binds to the TxtE active site. nih.gov

The heme iron is reduced, allowing O₂ to bind, forming a ferric-superoxide complex. nih.gov

This complex reacts with NO (supplied by TxtD) to create a ferric-peroxynitrite intermediate. nih.govacs.org

This intermediate can undergo homolytic cleavage to yield a nitrogen dioxide radical (NO₂) and an Fe(IV)=O species. nih.govacs.org

The NO₂ radical then nitrates the bound L-tryptophan, resulting in the specific 4-nitro product. acs.org

Another example of enzymatic regioselective nitration is found in the bacterium Deinococcus radiodurans. Here, a complex between the bacterial nitric-oxide synthase (deiNOS) and a specific tryptophanyl-tRNA synthetase (TrpRS II) catalyzes the nitration of tryptophan, exclusively producing the 4-nitro-Trp isomer. nih.govnih.govresearchgate.net This stands in contrast to non-enzymatic methods which produce a mixture of isomers. nih.gov

Engineered Synthases for Tryptophan Analog Production

The natural promiscuity and catalytic power of tryptophan synthase (TrpS) have made it a prime target for protein engineering to create novel biocatalysts for producing tryptophan analogs. pnas.org The β-subunit (TrpB), which performs the key synthesis step, has been the focus of directed evolution to overcome its naturally low activity when separated from its activating partner, the α-subunit (TrpA). pnas.orgnih.gov

Engineering efforts have successfully generated stand-alone TrpB variants with activities that meet or exceed the native enzyme complex. pnas.org These engineered synthases serve as powerful platforms for the biocatalytic production of noncanonical amino acids, including various nitrotryptophan isomers. acs.orgpnas.org By introducing specific mutations, scientists have tailored the enzymes to accept substrates that are poorly tolerated by the wild-type enzyme, such as bulky or electron-deficient indoles like nitroindoles. acs.org

For the synthesis of particularly challenging substrates like 4-nitroindole, a key breakthrough involved mutating a universally conserved and mechanistically critical residue, E104. acs.org This, combined with other mutations, led to variants capable of producing 4-nitrotryptophan. acs.orggoogle.com Further evolution and mutagenesis have yielded a panel of TrpB biocatalysts with tailored specificities for different substituted indoles. nih.gov

Table 1: Examples of Engineered TrpB Variants for Nitrotryptophan Synthesis

| Enzyme Variant | Parent Enzyme | Target Substrate | Product | Key Mutations/Features | Reference |

|---|---|---|---|---|---|

| Pf2A6 | Pyrococcus furiosus TrpB | 7-nitroindole | 7-nitrotryptophan | Contains mutations from Pf5G8 + E104G | acs.org |

| Tm2F3 | Thermotoga maritima TrpB | 5-nitroindole | 5-nitrotryptophan | Recombination of mutations from Pf2A6 into TmTrpB | nih.gov |

| Unnamed Variant | Pyrococcus furiosus TrpB (Pf2B9 parent) | 6-nitroindole | This compound | Contains mutations I165F and Y301H | nih.gov |

| Pf2B9 | Pyrococcus furiosus TrpB | 4-nitroindole | 4-nitrotryptophan | Multiple mutations including T292S, F274S, T321A | nih.govgoogle.com |

These engineered catalysts are highly valuable as they can be produced at high levels in E. coli, are often thermostable, and facilitate the clean, enantioselective synthesis of tryptophan analogues from readily available starting materials. acs.orgnih.gov

Stability and Interconversion Dynamics of this compound Isomers

The nitration of tryptophan, whether through chemical or biological means, can potentially yield several isomers due to the multiple reactive carbons on the indole ring (positions 2, 4, 5, 6, and 7). nih.govresearchgate.net The relative stability of these isomers and the conditions of their formation are critical factors in research and biosynthesis.

Among the various nitrotryptophan isomers, this compound (6-NO₂-Trp) is recognized as a major and particularly stable product, especially under physiological conditions. researchgate.netorlaproteins.comgenox.com Studies have shown that when free L-tryptophan is treated with the nitrating agent peroxynitrite (ONOO⁻), 6-NO₂-Trp is the predominant product at neutral pH. nih.gov In contrast, 5-nitrotryptophan is the major product at lower pH values. nih.gov

The stability of 6-NO₂-Trp is notably high compared to other modified tryptophan species. Research has demonstrated that 6-NO₂-Trp is stable for up to six days in a pH 7.4 buffer at 37°C. nih.gov This is significantly more stable than other isomers such as 1-nitrosotryptophan (1-NO-Trp) and 1-nitrotryptophan (1-NO₂-Trp), which have half-lives of just 1.5 hours and 18 hours, respectively, under the same conditions. nih.gov This inherent stability makes this compound a reliable biomarker for studying nitrosative stress. orlaproteins.comgenox.com

While direct interconversion between the carbon-nitrated isomers (e.g., 4-, 5-, and this compound) is not typically observed under physiological conditions due to the stability of the C-NO₂ bond, the distribution of isomers formed is highly dependent on the reaction environment. nih.govsavemyexams.com For example, the presence of carbon dioxide, which reacts with peroxynitrite, can shift the reaction to favor the nitration of tryptophan, with 6-NO₂-Trp being a significantly more abundant product in the presence of bicarbonate. nih.gov

Table 2: Stability of Tryptophan Derivatives at pH 7.4 and 37°C

| Compound | Half-life | Reference |

|---|---|---|

| This compound (6-NO₂-Trp) | Stable for up to 6 days | nih.gov |

| 1-Nitrosotryptophan (1-NO-Trp) | 1.5 hours | nih.gov |

| 1-Nitrotryptophan (1-NO₂-Trp) | 18 hours | nih.gov |

Biochemical and Cellular Implications of 6 Nitrotryptophan Formation

Impact of 6-Nitrotryptophan on Protein Modification and Function

Identification of this compound in Modified Proteins

The identification of this compound in proteins has been facilitated by the development of specific antibodies and advanced mass spectrometry techniques. nih.govportlandpress.com These tools have enabled researchers to detect and identify proteins containing this modification in various biological contexts. For instance, studies have identified 6-NO₂Trp in proteins from cells treated with peroxynitrite and in tissues under physiological and pathophysiological conditions. nih.govportlandpress.com

A key method for detection involves the use of monoclonal antibodies specific to 6-NO₂Trp, which can be employed in techniques like Western blotting and immunohistochemistry. jaica.comgenox.comjaica.com Mass spectrometry, particularly liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), allows for the precise identification of nitrated tryptophan residues within the protein sequence by detecting a mass shift of 45 Da. nih.govportlandpress.com

The following table summarizes proteins that have been identified to contain this compound, the specific tryptophan residue(s) modified, and the biological context of the identification.

| Protein | Modified Tryptophan Residue(s) | Biological Context |

| Acidic Fibroblast Growth Factor (FGF-1) | Trp121 | Peroxynitrite-induced nitration. researchgate.net |

| Creatine Kinase | Trp264, Trp268 | Peroxynitrite-induced nitration. researchgate.net |

| Hen Egg-White Lysozyme (B549824) | Trp62, Trp63, Trp123 | Modified by peroxynitrite/CO₂ system. researchgate.net |

| Human Cu,Zn-Superoxide Dismutase | Single Trp residue | Modified by peroxynitrite/CO₂ and myeloperoxidase/H₂O₂/NO₂⁻ systems. researchgate.netmdpi.com |

| L-lactate dehydrogenase B chain | Not specified | Identified in peroxynitrite-treated rat brain homogenates. frontiersin.org |

| Phosphoglycerate kinase 1 | Not specified | Identified in peroxynitrite-treated rat brain homogenates. frontiersin.org |

| Aldolase (B8822740) C | Not specified | Identified in rat cerebellum and hippocampus under physiological conditions. portlandpress.com |

Modulation of Enzymatic Activity by Tryptophan Nitration

The nitration of tryptophan residues can significantly modulate the catalytic activity of enzymes. This effect can be either an increase or a decrease in activity, depending on the specific enzyme and the location of the nitrated tryptophan residue relative to the active site. nih.gov

One notable example is succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT), a mitochondrial enzyme. An age-associated increase in the nitration of tryptophan-372 in SCOT was observed in rat heart mitochondria. nih.govacs.orgfigshare.com This modification was correlated with a significant increase in the enzyme's specific activity. nih.govacs.org In vitro treatment of mitochondrial proteins with low concentrations of peroxynitrite also led to enhanced SCOT nitration and activity. nih.govfigshare.com Conversely, the nitration of tryptophan residues in other enzymes, such as hen egg-white lysozyme, has been shown to result in a significant loss of enzymatic activity. researchgate.net

The following table details the effects of tryptophan nitration on the activity of specific enzymes.

| Enzyme | Effect on Activity | Modified Tryptophan Residue(s) | Context |

| Succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT) | Increased | Trp372 | Age-associated modification in rat heart mitochondria and in vitro peroxynitrite treatment. nih.govacs.orgfigshare.com |

| Hen Egg-White Lysozyme | Decreased (89% loss) | Trp62, Trp63, Trp123 | In vitro treatment with peroxynitrite/CO₂. researchgate.net |

| Lactate Dehydrogenase (LDH) | Decreased | Not specified | Physiological regulation under basal and metabolic stress conditions. biorxiv.org |

Site-Specific Susceptibility of Tryptophan Residues to Nitration within Proteins

Not all tryptophan residues within a protein are equally susceptible to nitration. The likelihood of a specific tryptophan residue being nitrated is influenced by several factors, including its accessibility to nitrating agents and the local protein environment. researchgate.netqedbio.com Tryptophan residues exposed on the protein's surface are more prone to nitration. qedbio.com

The chemical environment surrounding the tryptophan residue also plays a crucial role. For instance, the presence of other amino acids that can react with nitrating agents, such as cysteine and methionine, might protect a nearby tryptophan from modification. bmbreports.org The reaction of peroxynitrite with carbon dioxide can enhance the nitration of tryptophan. nih.gov In the case of hen egg-white lysozyme, nitration occurred at Trp62, Trp63, and Trp123, while other tryptophan residues remained unmodified, highlighting the site-specific nature of this modification. researchgate.netresearchgate.net

Role in Nitrosative Stress Research

This compound has emerged as a valuable tool in the study of nitrosative stress, a condition characterized by an imbalance between the production of reactive nitrogen species and the ability of the biological system to detoxify them.

This compound as a Research Marker of Nitrosative Stress

This compound is considered a stable and reliable biomarker for nitrosative stress. jaica.comgenox.comjaica.com Its formation indicates the presence of potent nitrating agents like peroxynitrite, which are generated during various pathological conditions, including inflammation, neurodegenerative diseases, and atherosclerosis. nih.govgenox.com The detection of 6-NO₂Trp in tissues and cells provides evidence of protein damage mediated by RNS. portlandpress.comjaica.com

The stability of this compound makes it a more easily investigated marker compared to more transient modifications. researchgate.net Its presence has been confirmed in vivo, such as in the livers of mice treated with acetaminophen, a condition known to induce nitrosative stress. nih.gov Furthermore, the development of specific antibodies against 6-NO₂Trp has provided powerful tools for its detection in research settings. genox.comjaica.com

Comparative Analysis with Tyrosine Nitration (e.g., 3-Nitrotyrosine) in Protein Damage Research

Both this compound and 3-nitrotyrosine (B3424624) are important markers of protein damage resulting from nitrosative stress. nih.gov While research has historically focused more on 3-nitrotyrosine, there is growing recognition of the significance of tryptophan nitration. researchgate.netnih.gov

There are key differences between the two modifications. Tyrosine has a single site for nitration, forming 3-nitrotyrosine. researchgate.net In contrast, tryptophan's indole (B1671886) ring has multiple potential nitration sites, although this compound is often the most stable and predominant form under physiological conditions. researchgate.netresearchgate.net

Studies have shown that tryptophan and tyrosine nitration can occur concurrently. nih.gov For example, in acetaminophen-induced liver toxicity, both this compound and 3-nitrotyrosine were detected, with this compound being the more abundant modification. nih.gov However, tryptophan is generally less abundant in proteins and more likely to be buried within the protein structure compared to tyrosine, which may influence the relative frequency of their nitration. researchgate.netresearchgate.net Despite this, the modification of surface-exposed tryptophan residues can have significant functional consequences, as these residues are often involved in molecular recognition. jaica.comresearchgate.net The choice between using this compound or 3-nitrotyrosine as a biomarker may depend on the specific biological system and the analytical methods available.

| Feature | This compound | 3-Nitrotyrosine |

| Precursor Amino Acid | Tryptophan | Tyrosine |

| Primary Nitrating Agent | Peroxynitrite (ONOO⁻) and other RNS. nih.govgenox.com | Peroxynitrite (ONOO⁻) and other RNS. nih.govpnas.org |

| Number of Nitration Sites | Multiple (e.g., 2-, 4-, 5-, 6-nitro), with 6-NO₂Trp being a major stable product. researchgate.net | Single (3-nitrotyrosine). researchgate.net |

| Abundance in Proteins | Generally lower than tyrosine. researchgate.net | Generally higher than tryptophan. |

| Location in Proteins | Often buried, but surface-exposed residues are susceptible and functionally important. qedbio.comresearchgate.net | More frequently exposed on the protein surface. |

| Significance as a Biomarker | A stable and specific marker of nitrosative stress. jaica.comgenox.com | A widely used and well-established marker of nitrosative stress. mdpi.compnas.org |

| Co-occurrence | Can be formed concurrently with 3-nitrotyrosine. nih.gov | Can be formed concurrently with this compound. nih.gov |

Involvement in Metabolic and Biosynthetic Pathways Research

The enzymatic nitration of L-tryptophan is a critical step in the biosynthesis of certain natural products in bacteria. In several plant-pathogenic Streptomyces species, a unique cytochrome P450 enzyme, TxtE, catalyzes the direct, regiospecific 4-nitration of L-tryptophan. nih.govebi.ac.ukresearchgate.net This reaction utilizes nitric oxide (NO) and molecular oxygen (O₂) as substrates. nih.govresearchgate.net The NO required for this nitration is generated from L-arginine by a nitric oxide synthase (NOS) encoded by the txtD gene, which is often found in the same biosynthetic gene cluster and is co-transcribed with txtE. nih.gov

This enzymatic process is highly specific, producing L-4-nitrotryptophan, an otherwise uncommon isomer. nih.gov This is in contrast to non-enzymatic nitration, which tends to yield a mixture of isomers. nih.gov Research has shown that the complex between a bacterial NOS and a specific tryptophanyl-tRNA synthetase can also catalyze this regioselective nitration. nih.gov The resulting L-4-nitrotryptophan is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids incorporated into proteins during translation. Instead, it serves as a dedicated precursor for the synthesis of specialized secondary metabolites. nih.govresearchgate.netasm.org

The primary role of L-4-nitrotryptophan in bacterial metabolism is to serve as a key building block for the synthesis of thaxtomin phytotoxins. nih.govresearchgate.net Thaxtomins are a family of N,N'-dimethyldiketopiperazines that are crucial for the pathogenicity of several Streptomyces species, causing diseases like common scab on potatoes. nih.govlsu.eduapsnet.org The nitro group on the tryptophan moiety is essential for the phytotoxicity of these compounds. nih.govresearchgate.net

The biosynthesis of the thaxtomin core involves a nonribosomal peptide synthetase (NRPS) system, encoded by genes such as txtA and txtB. nih.govlsu.eduapsnet.org This enzymatic machinery specifically recognizes and activates L-4-nitrotryptophan and L-phenylalanine, cyclizing them to form the diketopiperazine scaffold of thaxtomin D. asm.orglsu.edu Subsequent modifications, such as hydroxylation by another P450 enzyme (TxtC), lead to the production of the most prevalent form, thaxtomin A. asm.orglsu.eduapsnet.org

Studies where the txtE gene is deleted have shown a loss of thaxtomin A production, which can be restored by supplying the bacteria with L-4-nitrotryptophan. nih.gov This confirms that the enzymatic nitration of tryptophan is the committed step in the biosynthesis of these phytotoxins. nih.gov The entire process showcases a sophisticated metabolic pathway where a nitrated amino acid is specifically synthesized and channeled into the production of a complex secondary metabolite. asm.org

Role of Nitrotryptophan in Bacterial Metabolism and Natural Product Biosynthesis.

Detection in In Vitro and In Vivo Research Systems

The formation of this compound (6-NO₂-Trp) is a recognized marker of protein modification under conditions of nitrosative stress. In laboratory settings, this is often studied using cellular models treated with peroxynitrite (ONOO⁻), a potent reactive nitrogen species (RNS). jaica.comgenox.com PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are frequently used as a neuronal cell model. researchgate.netwjgnet.com

When PC12 cells are exposed to peroxynitrite, researchers can detect the formation of 6-NO₂-Trp in cellular proteins. nih.gov Specific antibodies developed against 6-NO₂-Trp are crucial tools for this detection via methods like Western blotting and ELISA. jaica.comgenox.comnih.govorlaproteins.com Proteomic analyses using two-dimensional gel electrophoresis followed by mass spectrometry (LC-MS/MS) have been employed to identify specific proteins that become nitrated. researchgate.netnih.gov In peroxynitrite-treated PC12 cells, several proteins have been identified as targets for tryptophan nitration, including metabolic enzymes like M2 pyruvate (B1213749) kinase and mitochondrial aconitase, as well as structural and chaperone proteins like heat shock protein HSP90alpha. nih.gov The detection of 6-NO₂-Trp in these models provides direct evidence that tryptophan residues in proteins are targets of peroxynitrite-mediated damage and modification. wjgnet.comnih.gov

| Research Model | Treatment | Key Findings | Identified Proteins (Examples) |

| PC12 Cells | Peroxynitrite (ONOO⁻) | Formation of this compound detected by specific antibodies. | M2 pyruvate kinase, Elongation factor 2, Mitochondrial aconitase, HSP90alpha. nih.gov |

The presence of this compound has also been confirmed in animal models, indicating its formation in vivo under both physiological and pathophysiological conditions. portlandpress.comnih.gov In studies using adult rats, 6-NO₂-Trp-containing proteins were identified in the hippocampus and cerebellum even under normal physiological conditions. researchgate.netnih.govnih.gov This suggests that tryptophan nitration may be a naturally occurring post-translational modification. researchgate.netnih.gov Using proteomic techniques, researchers have identified several of these endogenously nitrated proteins, including cytoskeletal proteins and glycolytic enzymes like aldolase C. researchgate.netnih.govnih.gov Interestingly, the total amount of 6-NO₂-Trp-containing proteins was found to be significantly higher in the cerebellum than in the hippocampus, which may correlate with the higher expression of nitric oxide synthases in the cerebellum. nih.govnih.gov

Furthermore, the formation of this compound is elevated in animal models of nitrosative stress. A prominent example is in mice treated with toxic levels of acetaminophen, which is known to cause liver damage partly through RNS-mediated injury. nih.govnih.gov In these mice, a significant accumulation of protein-bound 6-NO₂-Trp was observed in the liver, where it was the predominant nitrated tryptophan isomer. portlandpress.comnih.gov This was the first validation that tryptophan nitration occurs alongside the more commonly studied tyrosine nitration in vivo during periods of intense nitrosative stress. nih.gov

| Animal Model | Condition | Tissue | Key Findings |

| Adult Rat | Physiological | Hippocampus, Cerebellum | Endogenous presence of 6-NO₂-Trp-containing proteins (e.g., cytoskeletal proteins, aldolase C). researchgate.netnih.govnih.gov |

| Acetaminophen-treated Mice | Drug-induced nitrosative stress | Liver | Significant accumulation of protein-bound 6-NO₂-Trp, confirming in vivo formation under stress. portlandpress.comnih.gov |

There is growing evidence that the formation of this compound is not just a marker of damage but may also play a role in cellular regulation during nitrosative stress. jaica.comgenox.comorlaproteins.comnih.gov Nitrosative stress arises from an imbalance between the production of reactive nitrogen species (RNS) like nitric oxide and peroxynitrite, and the cell's ability to detoxify them. mdpi.comfarmaciajournal.com This stress condition is implicated in various diseases, including neurodegenerative disorders and inflammation. jaica.comnih.gov

The addition of a nitro group to a tryptophan residue within a protein can alter the protein's structure and, consequently, its function. orlaproteins.comnih.gov Since surface-exposed tryptophan residues are often involved in critical intermolecular interactions, their nitration can be particularly disruptive to protein function. researchgate.net This modification can lead to changes in enzyme activity or interfere with protein-protein interactions, thereby affecting cellular signaling pathways. mdpi.compnas.org While much of the research on RNS-induced modifications has focused on 3-nitrotyrosine, the detection of this compound in various cellular and animal models suggests it is another important consequence of nitrosative stress with potential regulatory implications. nih.govresearchgate.net The study of this compound is therefore integral to understanding the full impact of RNS on cellular health and disease. nih.govresearchgate.net

Advanced Analytical Methodologies for 6 Nitrotryptophan

Spectroscopic Analysis Techniques

Spectroscopic methods offer valuable insights into the structure and environment of 6-nitrotryptophan.

UV-Visible Spectroscopy Applications for this compound Detection

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the initial detection and characterization of this compound. In an aqueous solution, 6-nitro-L-tryptophan displays a distinct UV-Vis absorption spectrum, with a primary absorption maximum (λmax) at approximately 330 nm and a noticeable shoulder around 380 nm. nih.gov This characteristic spectrum is instrumental in identifying the compound.

The binding of 6-nitro-L-tryptophan to proteins can induce significant changes in its UV-Vis spectrum. For instance, when it binds to trp aporepressor, the intensity of the visible absorption is markedly reduced. nih.gov Conversely, its association with human serum albumin results in a blue shift and an increase in absorption intensity. nih.gov These spectral shifts provide a basis for studying the binding affinity and stoichiometry of this compound with various proteins using visible difference spectroscopy. nih.gov Early studies on the reaction of L-tryptophan with peroxynitrite utilized HPLC coupled with UV-Vis spectrophotometry to identify the formation of this compound. nih.gov

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| λmax | ~330 nm | Aqueous solution | nih.gov |

| Shoulder | ~380 nm | Aqueous solution | nih.gov |

| Molar Extinction Coefficient (ε) at ~330 nm | 7 x 103 M-1 cm-1 | Aqueous solution | nih.gov |

| Spectral Change upon binding to trp aporepressor | Sharply diminished absorption intensity | - | nih.gov |

| Spectral Change upon binding to human serum albumin | Blue shift and increased absorption intensity | - | nih.gov |

Circular Dichroism (CD) Spectroscopy for Investigating Conformational Changes in Protein-Binding Studies

Circular Dichroism (CD) spectroscopy is a powerful tool for examining the conformational changes in proteins upon binding to ligands like this compound. diamond.ac.uknih.gov While 6-nitro-L-tryptophan itself does not show a significant CD signal in the 300-500 nm range, its complex with proteins can generate strong CD signals. nih.gov This induced chirality makes CD an excellent method for probing the binding event and its impact on the protein's tertiary structure. nih.govplos.org

For example, the complex of 6-nitro-L-tryptophan with trp aporepressor exhibits a strong CD spectrum with a negative maximum at 386 nm and a positive maximum at 310 nm. nih.gov Similarly, its binding to human serum albumin results in a strong positive CD maximum at 380 nm. nih.gov These induced CD signals can be used to determine binding constants (KD) and the number of binding sites (n), which often show excellent agreement with data from other techniques like visible difference spectroscopy and equilibrium dialysis. nih.gov The oxidative reaction involving peroxynitrite can lead to the formation of nitrotryptophan and cause increased conformational disorder in proteins, which can be monitored by CD spectroscopy. researchgate.net

| Protein | CD Signal Characteristics | Derived Parameters | Reference |

|---|---|---|---|

| trp aporepressor | Negative max at 386 nm (Δε = -7.5 M-1 cm-1) Positive max at 310 nm (Δε = +6 M-1 cm-1) | KD = 1.69 x 10-4 M n = 0.90 per subunit | nih.gov |

| Human Serum Albumin | Strong positive max at 380 nm (Δε = +9.8 M-1 cm-1) Shoulder at 310-320 nm | KD = 6.4 x 10-5 M n = 0.83 | nih.gov |

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with various detectors, especially mass spectrometry, are the cornerstones for the sensitive and specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV-Vis, Photodiode Array, CoulArray)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating this compound from complex biological matrices. nih.gov The earliest methods for detecting free this compound relied on HPLC combined with UV-Vis spectrophotometry. nih.gov

HPLC with UV-Vis/Photodiode Array (PDA) Detection : HPLC systems equipped with UV-Vis or PDA detectors are commonly used for the analysis of this compound. researchgate.netscielo.br The PDA detector's ability to acquire a full UV-Vis spectrum for each point in the chromatogram is particularly advantageous for confirming the identity of the analyte based on its characteristic absorption spectrum. scioninstruments.com In studies of nitrated proteins, HPLC with photodiode array analysis has been used to identify this compound in tryptic peptides. researchgate.netresearchgate.net

HPLC with CoulArray Detection : For enhanced sensitivity, HPLC can be coupled with an electrochemical detector like a CoulArray system. This method has been successfully used to quantify this compound in peroxynitrite-treated cell lysates. researchgate.net The CoulArray detector can measure amino acids at very low levels, with a lower limit of detection in the femtomole range for some nitrated amino acids. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has become the gold standard for the definitive identification and precise quantification of this compound in biological samples. nih.gov This technique combines the superior separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. creative-proteomics.com

Researchers have developed robust LC-MS/MS methods using multiple reaction monitoring (MRM) to confidently differentiate between various nitrotryptophan isomers (e.g., 2-, 4-, and this compound) based on the unique fragmentation patterns of their parent ions. nih.gov This approach has enabled the first-time confirmation and quantification of 4- and this compound in the liver of mice. Proteomic analyses frequently employ LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) to identify this compound-containing proteins and pinpoint the exact location of the nitrated tryptophan residues within the protein sequence. portlandpress.comnih.govnih.gov

| Compound | MRM Transition (m/z) | Limit of Quantification (nM) | Reference |

|---|---|---|---|

| Tryptophan (Trp) | 205 → 188 | 50 | |

| 2-Nitrotryptophan (2-NO2Trp) | 250 → 130 | 3.0 | |

| 4-Nitrotryptophan (B14803151) (4-NO2Trp) | 250 → 159 | 10 | |

| This compound (6-NO2Trp) | 250 → 233 | 4.0 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) Mass Spectrometry

Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are soft ionization techniques crucial for the mass spectrometric analysis of this compound and nitrated proteins.

Electrospray Ionization (ESI) : ESI is the most commonly used ionization source for LC-MS analysis of this compound. portlandpress.comnih.govnih.gov It is particularly well-suited for analyzing polar molecules like amino acids and peptides from a liquid phase, making it ideal for coupling with HPLC. portlandpress.comnih.gov Nano-ESI-MS/MS provides high sensitivity for analyzing tryptic peptides to identify nitrated proteins from complex samples like cell lysates. portlandpress.comnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI-TOF (Time-of-Flight) mass spectrometry is another powerful tool, especially for analyzing larger molecules like intact proteins or large peptides. nih.govbiorxiv.org It can be used to ascertain the presence of a nitrotryptophan derivative in a protein. nih.gov Under MALDI conditions, the nitro group can undergo photodeoxygenation, yielding characteristic fragment ions that serve as a fingerprint for the presence of the modification. nih.gov This technique has been used to identify tryptophan as the nitrated residue in proteins. biorxiv.org

Proteomic Analysis for this compound Containing Proteins

Proteomics aims to identify and quantify the complete set of proteins (the proteome) present in a cell, tissue, or organism at a specific time. Proteomic approaches are essential for identifying the specific proteins that are modified by nitration and for pinpointing the exact location of the this compound residue within the protein's amino acid sequence.

Two-dimensional gel electrophoresis (2D-GE) is a powerful technique for separating complex protein mixtures. It separates proteins in the first dimension based on their isoelectric point (pI) and in the second dimension based on their molecular weight. researchgate.net

When coupled with immunodetection (a Western blot of the 2D gel), this method can identify specific this compound-containing proteins from a complex proteome. In this approach, after separating the proteins by 2D-GE, they are transferred to a membrane and probed with an anti-6-nitrotryptophan antibody. researchgate.net This reveals a pattern of immunoreactive spots, each corresponding to a potentially nitrated protein. researchgate.net

For example, in studies with peroxynitrite-treated PC12 cells, Western blot analysis of 2D gels revealed nine distinct, intensively stained immunoreactive spots that were either newly appeared or significantly increased in the treated cells compared to untreated controls. researchgate.netresearchgate.net These spots can then be excised from a corresponding stained gel, digested with a protease like trypsin, and subjected to mass spectrometry for protein identification. researchgate.net

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for identifying proteins and their post-translational modifications with high confidence. americanpharmaceuticalreview.com

After a protein of interest is identified from a 2D-GE spot or enriched through immunoprecipitation, it is enzymatically digested into smaller peptides. This peptide mixture is then separated by liquid chromatography and introduced into the mass spectrometer via electrospray ionization. portlandpress.com

In the mass spectrometer, the peptides are first measured for their mass-to-charge ratio (MS1 scan). Selected peptides are then fragmented, and the masses of the fragments are measured (MS/MS or MS2 scan). The resulting fragmentation pattern provides sequence information for the peptide. A mass shift of +45 Da on a tryptophan residue in a peptide is indicative of nitration (the addition of a nitro group, NO2). portlandpress.com By searching protein databases with this specific mass modification, the exact site of nitration within the protein sequence can be determined. portlandpress.com

This powerful proteomic workflow has been successfully applied to identify several this compound-containing proteins and their specific nitration sites in various biological contexts, including peroxynitrite-treated cells and in vivo physiological states. researchgate.netportlandpress.comnih.gov

Table 2: Proteins Identified with this compound Modification using Proteomic Techniques

| Protein Name | Biological Context | Analytical Method |

| M2 pyruvate (B1213749) kinase | Peroxynitrite-treated PC12 cells | 2D-GE-Western, LC-ESI-MS/MS |

| Elongation factor 2 | Peroxynitrite-treated PC12 cells | 2D-GE-Western, LC-ESI-MS/MS |

| Mitochondrial aconitase | Peroxynitrite-treated PC12 cells | 2D-GE-Western, LC-ESI-MS/MS |

| Pyruvate carboxylase | Peroxynitrite-treated PC12 cells | 2D-GE-Western, LC-ESI-MS/MS |

| Heat shock protein HSP90alpha | Peroxynitrite-treated PC12 cells | 2D-GE-Western, LC-ESI-MS/MS |

| Vinculin | Peroxynitrite-treated PC12 cells | 2D-GE-Western, LC-MS/MS |

| Sarcosine dehydrogenase | Peroxynitrite-treated PC12 cells | 2D-GE-Western, LC-MS/MS |

| Cytoskeletal proteins | Rat hippocampus and cerebellum | 2D-GE-Western, LC-ESI-MS/MS |

| Glycolytic enzymes | Rat hippocampus and cerebellum | 2D-GE-Western, LC-ESI-MS/MS |

| Immunoglobulin light chain | Skin lesions of atopic dermatitis model mice | Western Blot, LC-ESI-MS/MS |

This table summarizes findings from various research articles cited in the text. nih.govresearchgate.netnih.govportlandpress.com

Theoretical and Computational Studies on 6 Nitrotryptophan

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Quantum mechanical and, more specifically, density functional theory calculations are foundational for understanding the chemical reactions that lead to the formation of 6-nitrotryptophan. These methods model the electronic structure of molecules to predict reaction pathways, transition states, and the energies of intermediates. kcl.ac.ukresearchgate.net The nitration of tryptophan often proceeds through a free radical mechanism. researchgate.net For instance, the reaction can be initiated by peroxynitrite (ONOO⁻), which, at neutral pH, can decompose to form a hydroxyl radical (•OH) and a nitrogen dioxide radical (•NO2). nih.gov These radicals can abstract a hydrogen atom from the tryptophan indole (B1671886) ring, creating a tryptophanyl radical. researchgate.net This radical then reacts with •NO2 to form various nitrotryptophan isomers. researchgate.net

Computational studies on related enzymatic systems, such as the cytochrome P450 enzyme TxtE, provide a methodological blueprint for investigating these reactions, even though TxtE primarily produces 4-nitro-L-tryptophan. biomedres.usresearchgate.net In these studies, DFT calculations using specific functionals and basis sets (e.g., UM06-2X method with 6-311++G(d,p) basis set) are employed to map the reaction energy profile. researchgate.net Such calculations can explore various mechanistic possibilities, like the homolytic cleavage of a proposed iron(III)-peroxynitrite intermediate to generate the reactive •NO2 radical. kcl.ac.ukacs.org By calculating the energy barriers for the attack of the •NO2 radical at different positions on the indole ring (C4, C5, C6, C7), researchers can predict the most likely products and rationalize experimental observations. acs.org These computational approaches are vital for characterizing the transient and highly reactive species involved in the nitration process. kcl.ac.uk

Table 1: Computational Methods Applied in Tryptophan Nitration Studies

| Methodology | Application | Typical Software/Approach | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating reaction energy profiles, optimizing geometries of intermediates and transition states. | Gaussian 09, UM062X/6-311++G(d,p) | kcl.ac.ukresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions within a large protein environment, like an enzyme active site. | ONIOM method, GAMESS/CHARMM | researchgate.netnih.gov |

| Markov State Model (MSM) with Molecular Dynamics | Mapping long-timescale protein dynamics that influence catalysis and substrate positioning. | AMBER, pmemd.cuda | biomedres.usnih.gov |

Modeling of Nitration Regioselectivity and Intermediates

A key question in tryptophan nitration is its regioselectivity—why one position on the indole ring is favored over others. Experimentally, this compound is often the major and most stable product of non-enzymatic nitration, particularly under neutral pH conditions and when tryptophan is in excess of the nitrating agent. researchgate.netnih.gov However, other isomers such as 2-, 4-, and 5-nitrotryptophan can also be formed. researchgate.netnih.gov The presence of carbon dioxide, which reacts with peroxynitrite, can significantly enhance the yield of this compound. nih.gov

Computational modeling is essential for explaining these observations. DFT calculations can determine the relative stability of the radical intermediates formed after hydrogen abstraction from different positions of the indole ring. The subsequent reaction barriers for the addition of •NO2 to these positions dictate the final product distribution. The preference for the C6 position in many scenarios is attributed to the electronic properties and stability of the corresponding transition state. beilstein-journals.org In contrast, enzymatic nitration can exhibit strict regioselectivity for other positions, such as the C4 position by TxtE or a complex of bacterial nitric-oxide synthase and tryptophanyl-tRNA synthetase. biomedres.usresearchgate.net Molecular dynamics simulations combined with QM/MM can model how the enzyme's active site precisely orients the tryptophan substrate relative to the nitrating species, thereby overriding the inherent chemical preference for the C6 position. nih.gov For example, a single amino acid mutation in the flexible F/G loop of TxtE was shown through MD simulations to switch its regioselectivity from the C4 to the C5 position. nih.gov

Table 2: Experimentally Observed Tryptophan Nitration Products

| Isomer | Conditions Favoring Formation | Reference |

|---|---|---|

| This compound | Major product at neutral pH; reaction with peroxynitrite in the presence of CO2. | nih.gov |

| 4-Nitrotryptophan (B14803151) | Enzymatic nitration by TxtE or deiNOS-TrpRS II complex. | researchgate.netresearchgate.net |

| 5-Nitrotryptophan | Major product at lower pH with peroxynitrite; also from engineered TxtE. | nih.govnih.gov |

| 1-Nitrotryptophan / 1-Nitrosotryptophan | Formed from N-acetyl-L-tryptophan and peroxynitrite; relatively unstable. | nih.gov |

Computational Studies on Interactions with Biomolecules

Once this compound is formed within a protein, it can significantly alter the protein's interaction with other biomolecules. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating these effects at an atomic level. tandfonline.com By introducing a this compound residue into a protein's structure in silico, researchers can simulate its dynamic behavior and compare it to the unmodified (wild-type) protein. tandfonline.com These simulations can reveal changes in protein conformation, stability, and flexibility. tandfonline.com

Table 3: Examples of Proteins with Identified Nitrated Tryptophan Residues (Potential Targets for Computational Interaction Studies)

| Protein | Identified Nitrated Trp Residue(s) | Reference |

|---|---|---|

| Hen Egg-White Lysozyme (B549824) | Trp62, Trp63, Trp123 | researchgate.net |

| Human Cu, Zn-Superoxide Dismutase | Trp32 | researchgate.net |

| Mitochondrial Creatine Kinase | Trp264, Trp268 | researchgate.net |

| Human Frataxin | Trp155 | researchgate.net |

6 Nitrotryptophan As a Research Probe and Chemical Biology Tool

Applications in Protein-Ligand Binding Studies

The introduction of a nitro group onto the indole (B1671886) ring of tryptophan alters its electronic properties, bestowing upon it distinct spectroscopic characteristics that are highly sensitive to the local microenvironment. This sensitivity makes 6-nitrotryptophan an exceptional spectroscopic probe for monitoring protein-ligand interactions.

One of the primary techniques employed is visible difference spectroscopy. 6-Nitro-L-tryptophan exhibits a visible and near-UV absorption spectrum that changes upon binding to a protein. nih.gov For instance, when binding to human serum albumin, the spectrum of 6-nitro-L-tryptophan shows a blue shift and an increase in absorption intensity, similar to changes observed in solvents with low dielectric constants. nih.gov Conversely, its interaction with trp aporepressor results in a significant decrease in visible absorption intensity. nih.gov These spectral shifts can be measured through titration experiments to determine key binding parameters, such as the dissociation constant (K D ) and the number of binding sites (n), providing quantitative insights into the binding affinity. nih.gov

Circular dichroism (CD) is another powerful technique that utilizes this compound. While the molecule itself has no significant CD signal in the 300-500 nm range, its complex with a protein can generate strong CD signals. nih.gov The binding of 6-nitro-L-tryptophan to trp aporepressor induces a complex with a negative maximum at 386 nm and a positive maximum at 310 nm. nih.gov Similarly, its complex with human serum albumin shows a strong positive CD maximum at 380 nm. nih.gov Titrations monitored by circular dichroism provide an independent method to verify binding constants obtained from other spectroscopic techniques. nih.gov The excellent agreement between data from visible difference spectroscopy, circular dichroism, and equilibrium dialysis validates the utility of 6-nitro-L-tryptophan as a reliable probe for tryptophan-binding proteins. nih.gov

Beyond spectroscopic analysis, this compound's photolabile nature makes it suitable for photoaffinity labeling. This technique is used to identify and characterize the binding site of a ligand on its receptor protein. A peptide analogue containing this compound can be synthesized to act as a photolabile probe. scite.ai For example, a cholecystokinin (B1591339) (CCK) analogue, where the native tryptophan was replaced with this compound, was used to affinity label the pancreatic CCK receptor. scite.ai Upon photoactivation, the probe covalently binds to the receptor, allowing for the identification of the hormone-binding subunit, which was determined to be a protein of M r = 85,000-95,000. scite.ai This application demonstrates the power of incorporating this compound directly into a biologically relevant peptide to map protein-ligand interaction sites. scite.ai

| Protein | Spectroscopic Technique | Key Observation | Dissociation Constant (K D ) |

|---|---|---|---|

| trp Aporepressor | Visible Difference Spectroscopy | Sharp decrease in visible absorption intensity | 1.27 x 10⁻⁴ M |

| trp Aporepressor | Circular Dichroism | Induces strong negative (386 nm) and positive (310 nm) CD signals | 1.69 x 10⁻⁴ M |

| Human Serum Albumin | Visible Difference Spectroscopy | Blue shift and increase in absorption intensity | 8.0 x 10⁻⁵ M |

| Human Serum Albumin | Circular Dichroism | Induces strong positive CD maximum at 380 nm | 6.4 x 10⁻⁵ M |

Table 1: Summary of spectroscopic data from the application of 6-Nitro-L-tryptophan as a probe for protein binding studies. The data illustrates how changes in spectroscopic signals upon binding are used to calculate dissociation constants (KD). Data sourced from Phillips & Marmorstein (1988). nih.gov

Synthesis and Research Utility of this compound Analogues

The utility of nitrotryptophans in chemical biology has driven the development of various methods for their synthesis, as well as for a broader range of analogues with tailored properties. These synthetic compounds serve as valuable building blocks and molecular tools. acs.orgacs.org

Synthesis of Nitrotryptophan Analogues The synthesis of this compound and its isomers can be achieved through both traditional chemical methods and modern biocatalytic platforms.

Chemical Synthesis: Direct nitration of L-tryptophan using nitric acid in a solvent like glacial acetic acid is a common method for producing this compound. nih.gov More sophisticated approaches involve the nitration of protected tryptophan derivatives, such as Nα,N1-bis-(trifluoroacetyl)-L-tryptophan methyl ester, which can offer better control over the reaction and yield different isomers depending on the conditions. uga.edu The nitration step is a versatile gateway for producing not only nitro-analogues but also other derivatives, as the nitro group can be subsequently modified. researchgate.net

Biocatalytic Synthesis: Enzymes offer a powerful alternative for synthesizing tryptophan analogues with high chemo- and stereoselectivity. acs.org The enzyme tryptophan synthase (TrpB) is particularly attractive as it can produce tryptophan analogues from serine and the corresponding indole derivative. acs.org However, the wild-type enzyme has limited activity on many useful substrates, including nitroindoles. acs.org Through directed evolution, researchers have engineered TrpB variants from thermophilic organisms like Pyrococcus furiosus and Thermotoga maritima that exhibit significantly enhanced activity and broader substrate scope. acs.org For instance, by introducing specific mutations, scientists created enzyme variants capable of synthesizing this compound with high efficiency. acs.org Another innovative approach involves designing whole-cell biocatalysts; engineered E. coli expressing a biosynthetic pathway containing a P450 for direct nitration and a nitric oxide synthase have been developed for the production of nitrotryptophan analogues. acs.org

| Target Analogue | Enzyme Variant | Key Mutation(s) | Yield |

|---|---|---|---|

| 4-nitrotryptophan (B14803151) | Pf2B9-E104G | E104G | 86% |

| 5-nitrotryptophan | Pf2A6-I165F | I165F | 88% |

| This compound | Pf2B9-I165F/Y301H | I165F, Y301H | 66% |

| 7-nitrotryptophan | Pf2A6 | (Multiple) | >99% |

Table 2: Examples of engineered TrpB variants from Pyrococcus furiosus (Pf) used for the biocatalytic synthesis of various nitrotryptophan analogues. Mutations at key positions dramatically improve the yield for previously challenging substrates. Data sourced from Herger et al. (2017). acs.org

Research Utility of Analogues Nitrotryptophan analogues are more than just synthetic targets; they are functional tools for research. They serve as versatile building blocks for synthesizing complex molecules with potential biological activities. acs.org Their unique electronic properties also make them useful as probes. A notable example is the use of 4-nitrotryptophan as an efficient fluorescence quencher. researchgate.net In one study, it was shown to effectively quench the fluorescence of a blue fluorescent amino acid, 4-cyanotryptophan, demonstrating its potential for use in Förster Resonance Energy Transfer (FRET) based studies of protein conformation and dynamics. researchgate.net The availability of a suite of nitrated isomers (e.g., 4-nitro, 5-nitro, 6-nitro) allows researchers to select the optimal probe or building block for a specific application, expanding the molecular toolkit for chemical biology. acs.orgnih.gov

Future Directions in this compound Research

Research into this compound and its analogues continues to evolve, with several promising future directions aimed at expanding their synthesis and application as chemical biology tools.

A primary area of future research is the continued development of robust and versatile synthetic methodologies. While significant progress has been made in the biocatalytic synthesis of tryptophan analogues, there is still a need to broaden the scope of accessible compounds. acs.org Future efforts will likely focus on further engineering of enzymes like TrpB to accept an even wider range of substituted indoles and on designing novel biosynthetic pathways for the de novo production of complex analogues in microbial hosts. acs.orgacs.org The ultimate goal is to create a platform that allows for the predictable and efficient synthesis of any desired tryptophan derivative.

Another major direction is the expansion of their application as molecular probes. The demonstrated utility of this compound in binding studies and 4-nitrotryptophan as a quencher provides a foundation for designing more sophisticated probes. nih.govresearchgate.net Future research could focus on creating nitrotryptophan-based analogues with fine-tuned photophysical properties, such as solvatochromic dyes whose fluorescence is highly sensitive to the polarity of their environment. researchgate.net Such probes, when incorporated into proteins, could provide high-resolution information about local conformational changes, ligand binding events, or protein folding pathways. nih.govbmglabtech.com

Finally, a significant frontier lies in the use of this compound as a tool to understand post-translational modifications. The discovery that tryptophan nitration occurs in proteins within living cells has opened up new avenues of investigation. nih.govportlandpress.com Researchers have developed specific antibodies that can detect this compound-containing proteins. nih.govjaica.com Future work will leverage these antibodies and advanced mass spectrometry techniques for the unbiased, proteome-wide identification of nitrated proteins in various physiological contexts, such as cell differentiation. nih.govnih.gov Moving beyond mere detection, a key challenge will be to elucidate the functional consequences of this modification. Future studies will aim to determine how the addition of a nitro group to a specific tryptophan residue alters a protein's structure, activity, stability, or its interaction with other molecules, thereby revealing its role in cellular regulation. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. How is 6-nitrotryptophan formed in biological systems, and what reactive species are involved?

- Methodological Answer : this compound is primarily formed via the reaction of tryptophan residues with peroxynitrite (ONOO⁻), a reactive nitrogen species (RNS) generated from nitric oxide (NO) and superoxide (O₂⁻). The protonated form of peroxynitrite (ONOOH) decomposes into radicals (•NO₂ and •OH), which mediate nitration at the tryptophan indole ring’s 6th position . Experimental validation involves treating purified proteins or cell lysates (e.g., PC12 cells) with peroxynitrite donors (e.g., SIN-1) and quantifying nitrated products via absorbance spectroscopy (λ = 400 nm, ε = 5200 M⁻¹cm⁻¹) or immunoblotting with anti-6-nitrotryptophan antibodies .

Q. What analytical methods are most reliable for detecting this compound in proteins?

- Methodological Answer :

- Immunodetection : Monoclonal antibodies specific to this compound enable Western blot analysis of peroxynitrite-treated samples (e.g., PC12 cells) .

- Spectrophotometry : Direct detection of this compound via absorbance at 400 nm is feasible in purified systems .

- Proteomics : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with targeted peptide sequencing identifies nitrated tryptophan residues in complex biological matrices .

- Controls : Include peroxynitrite scavengers (e.g., uric acid) and negative controls (untreated samples) to confirm specificity .

Q. What is the biological significance of this compound in oxidative stress and inflammation?

- Methodological Answer : this compound serves as a biomarker of RNS-mediated protein damage, particularly in inflammatory conditions. Studies in PC12 cells link its formation to peroxynitrite-driven differentiation and morphological changes, analogous to tyrosine nitration effects . To investigate its role, researchers correlate this compound levels with RNS production (measured via NO synthase activity or O₂⁻ probes) and functional outcomes (e.g., cell viability assays) .

Advanced Research Questions

Q. How can researchers distinguish this compound from other nitrated or oxidized tryptophan isomers (e.g., 1-nitrosotryptophan or N-formylkynurenine)?

- Methodological Answer :

- Chromatographic Separation : Reverse-phase HPLC with UV/Vis detection resolves this compound (retention time ~12–14 min) from isomers like 1-nitrosotryptophan (shorter retention) and N-formylkynurenine (distinct λ = 320 nm) .

- Mass Spectrometry : High-resolution MS/MS with collision-induced dissociation (CID) identifies unique fragmentation patterns (e.g., m/z 205.1 for this compound) .

- Chemical Stability Assays : this compound is more stable under physiological pH than 1-nitrosotryptophan, which degrades rapidly .

Q. What experimental strategies address discrepancies in this compound detection across different biological models?

- Methodological Answer : Variability may arise from differences in RNS flux, cellular antioxidant defenses, or sample preparation artifacts. Strategies include:

- Standardization of RNS Exposure : Use peroxynitrite donors at controlled concentrations (e.g., 0.1–1 mM) and verify decomposition rates via UV kinetics .

- Artifact Mitigation : Rapid freezing of tissues, protease inhibitors, and avoidance of high-temperature lyophilization prevent post-collection nitration .

- Model-Specific Calibration : Generate calibration curves using nitrated BSA or synthetic peptides spiked into the target matrix (e.g., neuronal vs. muscle tissue) .

Q. How can advanced proteomic techniques map this compound modifications in complex biological samples?

- Methodological Answer :

- Enrichment Strategies : Immunoprecipitation with anti-6-nitrotryptophan antibodies or affinity columns isolates nitrated proteins prior to LC-MS/MS .

- Data-Independent Acquisition (DIA) : MS workflows like SWATH-MS enable untargeted identification of nitrated peptides in proteomes .

- Bioinformatics Tools : Software (e.g., MaxQuant) integrates spectral libraries and isotope labeling to quantify site-specific nitration .

Data Contradiction and Validation

Q. How should conflicting reports on this compound’s role in cellular signaling be reconciled?

- Methodological Answer : Contradictions may stem from cell-type-specific RNS thresholds or off-target antibody reactivity. Resolve by:

- Dose-Response Studies : Titrate peroxynitrite levels and correlate with phenotypic outcomes (e.g., apoptosis vs. differentiation) .

- Knockdown/Overexpression Models : Silencing NO synthase (e.g., siRNA) or overexpressing superoxide dismutase (SOD) modulates RNS to test causality .

- Orthogonal Validation : Confirm findings using multiple detection methods (e.g., immunoblot + MS) .

Experimental Design Considerations

Q. What controls are essential for ensuring specificity in this compound studies?

- Methodological Answer :

- Negative Controls : Untreated samples, RNS scavengers (e.g., FeTPPS), and catalase (to eliminate H₂O₂ interference) .

- Positive Controls : Synthetic this compound standards or peroxynitrite-treated BSA .

- Cross-Reactivity Checks : Test antibodies against nitrated tyrosine or other tryptophan isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.